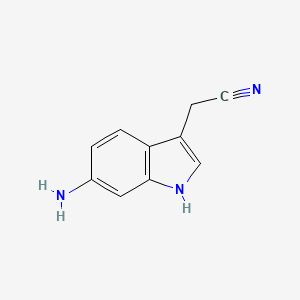
2-(6-Amino-1h-indol-3-yl)acetonitrile
Übersicht
Beschreibung
“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.
Synthesis Analysis
The synthesis of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .Molecular Structure Analysis
The molecular structure of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Amino-1h-indol-3-yl)acetonitrile” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .Wissenschaftliche Forschungsanwendungen
-
Microbial Signalling
- Field : Microbiology
- Application : Indole is a signalling molecule produced both by bacteria and plants . It plays a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
- Method : The study of microbial signalling involves the analysis of the production and response to indole in various microbial species .
- Results : Indole has been found to play a significant role in bacterial quorum sensing, which allows bacteria to adapt and survive in various environmental conditions .
-
Flavour and Fragrance Applications
- Field : Food Industry and Perfumery
- Application : Indole has value for flavour and fragrance applications .
- Method : Indole is traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : These derivatives can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
-
Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Application : Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Method : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Optical and Electroluminescence Properties
- Field : Material Science
- Application : 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been studied for their optical and electroluminescence properties .
- Method : The fluorophores were synthesized and their properties were studied .
- Results : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The antiviral activity of these compounds was tested against various viruses .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to have anti-inflammatory activity . For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed significant inflammation inhibition .
- Method : The anti-inflammatory activity of these compounds was tested using paw edema and acetic acid-induced writhings .
- Results : These compounds showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
-
Cycloaddition Reactions
- Field : Organic Chemistry
- Application : Indole has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and, hence, are considered as green reactions .
- Method : The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .
- Results : The content of this article will certainly encourage the readers to explore more work in this area .
-
Treatment of Arthritis and Musculoskeletal Disorders
- Field : Pharmacology
- Application : N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, an indole derivative, is widely used for the treatment of various types of arthritis and musculoskeletal disorders .
- Method : The compound is administered to patients suffering from these conditions .
- Results : The compound has been found to be effective in treating these conditions .
Zukünftige Richtungen
The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.
Eigenschaften
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-1h-indol-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

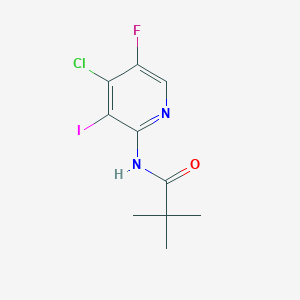
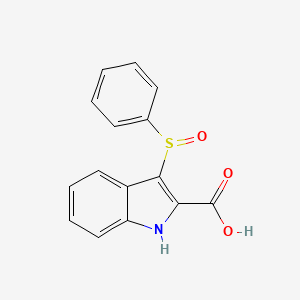
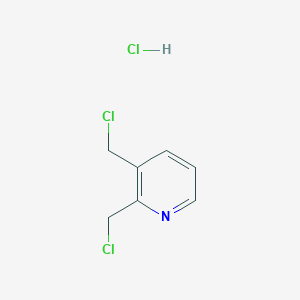
![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)
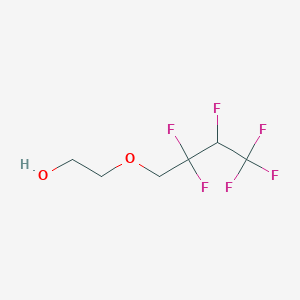
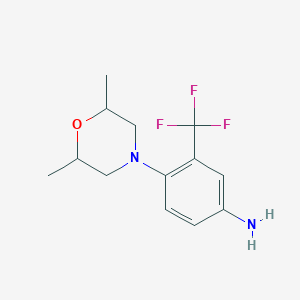
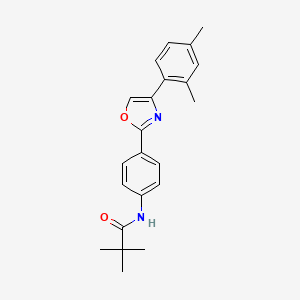
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
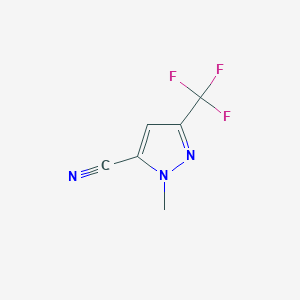
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
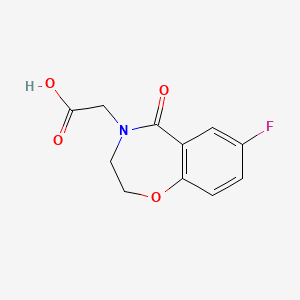
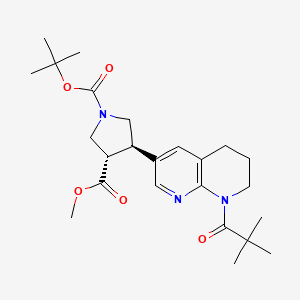
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)